
Ethylenediaminetetraacetic acid (dipotassium dihydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediaminetetraacetic acid (dipotassium dihydrate) is a well-known chelating agent with various applications in chemical synthesis, analytical chemistry, and biochemistry. It is often used to remove metal impurities from solutions or as a complexation agent to control the reactivity of metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid (dipotassium dihydrate) can be synthesized through the reaction of ethylenediamine with chloroacetic acid in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The resulting compound is then purified through crystallization .
Industrial Production Methods
In industrial settings, the production of ethylenediaminetetraacetic acid (dipotassium dihydrate) involves large-scale reactions under controlled conditions. The process includes the use of reactors to ensure proper mixing and temperature control. The final product is obtained through filtration and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylenediaminetetraacetic acid (dipotassium dihydrate) undergoes various types of reactions, including complexation, chelation, and substitution reactions. It can form stable complexes with metal ions such as calcium, magnesium, iron, and copper .
Common Reagents and Conditions
Common reagents used in reactions with ethylenediaminetetraacetic acid (dipotassium dihydrate) include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled pH levels to ensure optimal complexation .
Major Products
The major products formed from reactions involving ethylenediaminetetraacetic acid (dipotassium dihydrate) are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment and analytical chemistry .
Wissenschaftliche Forschungsanwendungen
Ethylenediaminetetraacetic acid (dipotassium dihydrate) has a wide range of scientific research applications:
Wirkmechanismus
Ethylenediaminetetraacetic acid (dipotassium dihydrate) exerts its effects through chelation, where it binds to metal ions and forms stable complexes. This binding prevents the metal ions from participating in unwanted reactions. The compound’s molecular targets include divalent and trivalent metal ions such as calcium, magnesium, iron, and copper .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium ethylenediaminetetraacetate dihydrate: Similar in function but differs in the cation used.
Tetrasodium ethylenediaminetetraacetate: Another variant with sodium as the cation.
Calcium disodium ethylenediaminetetraacetate: Used in medical applications for chelation therapy
Uniqueness
Ethylenediaminetetraacetic acid (dipotassium dihydrate) is unique due to its high stability and effectiveness in forming complexes with a wide range of metal ions. Its dipotassium form provides specific advantages in certain applications, such as enhanced solubility and reduced toxicity compared to other forms .
Eigenschaften
Molekularformel |
C10H18K2N2O10 |
|---|---|
Molekulargewicht |
404.45 g/mol |
IUPAC-Name |
dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate |
InChI |
InChI=1S/C10H16N2O8.2K.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 |
InChI-Schlüssel |
JFROQFOCFOKDKU-UHFFFAOYSA-L |
Kanonische SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


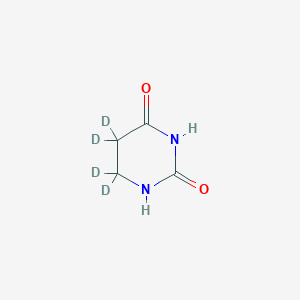

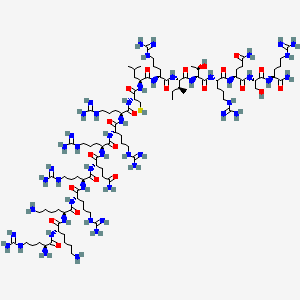
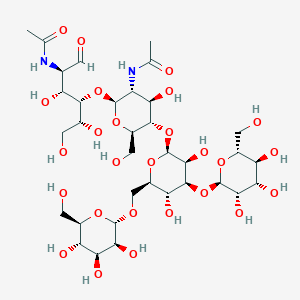
![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
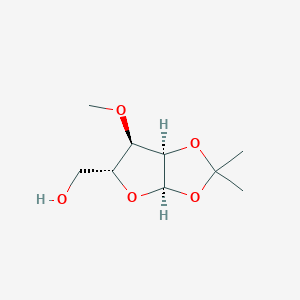
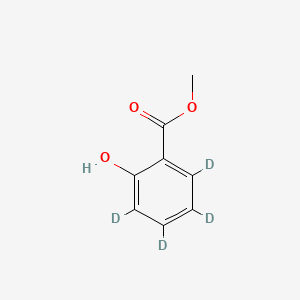
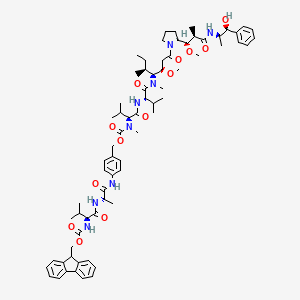
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)





